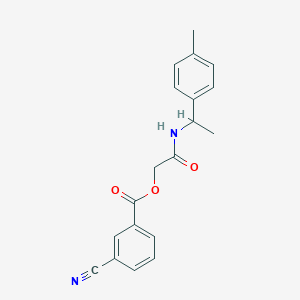

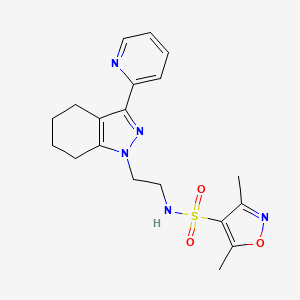

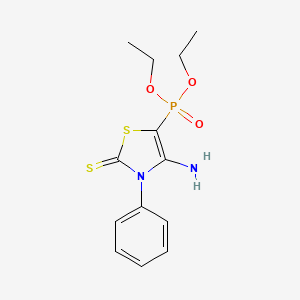

![molecular formula C21H21N3O B2700834 N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide CAS No. 2034400-91-2](/img/structure/B2700834.png)

N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide, also known as ML240, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 2010 by researchers at the University of Michigan and has since been the subject of numerous studies due to its potential therapeutic applications. In

Applications De Recherche Scientifique

Synthesis and Characterization

The compound N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide is not directly mentioned in the available scientific literature. However, research on similar compounds provides insights into potential applications and methodologies that could be relevant. For example, studies have explored the synthesis, characterization, and applications of related compounds in promoting adhesion of polypyrrole films to semiconductor surfaces, which could be indicative of the chemical versatility and utility of similar bipyridine derivatives in materials science (Simon, Ricco, & Wrighton, 1982).

Electrochemical and Catalytic Applications

Related research has also highlighted the electrocatalytic properties of nitrogen-doped carbon materials derived from ionic liquids containing bipyridine structures for hydrogen peroxide synthesis, suggesting potential catalytic applications for similarly structured compounds (Fellinger, Hasché, Strasser, & Antonietti, 2012). Additionally, the use of 2,2′-bipyridine as an electrolyte additive in dye-sensitized solar cells indicates the importance of bipyridine derivatives in enhancing the efficiency and stability of photovoltaic devices (Nguyen et al., 2018).

Material Science and Sensing Applications

Furthermore, the synthesis of bicyclic N,N-disubstituted 2-aminopyridines through nickel-catalyzed cycloaddition reactions involving diynes and cyanamides showcases the utility of bipyridine-based compounds in creating complex heterocyclic structures, potentially useful in material science and as sensing materials (Stolley, Maczka, & Louie, 2011).

Antifungal, Antibacterial, and Cytotoxic Activities

The discovery of new metabolites, including pyridone and ceramide derivatives, from endophytic fungi and their antifungal, antibacterial, antioxidant, and cytotoxic activities suggest that compounds with complex bipyridine structures could also have potential biomedical applications (Xiao et al., 2014).

Propriétés

IUPAC Name |

3-(2-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-5-2-3-6-18(16)9-11-21(25)24-14-17-8-10-20(23-13-17)19-7-4-12-22-15-19/h2-8,10,12-13,15H,9,11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQCQIVBPNATEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

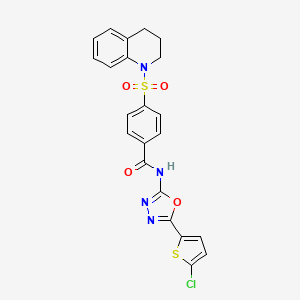

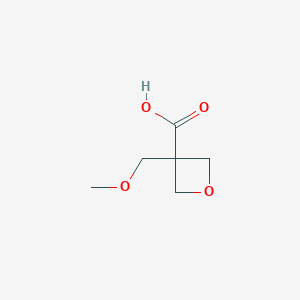

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

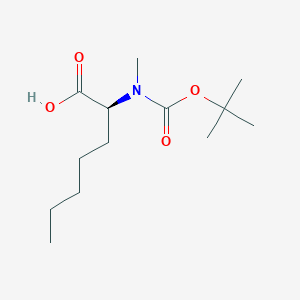

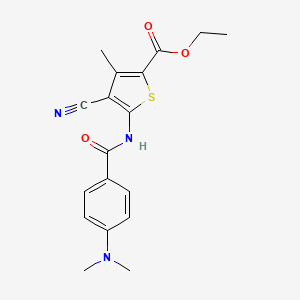

![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)

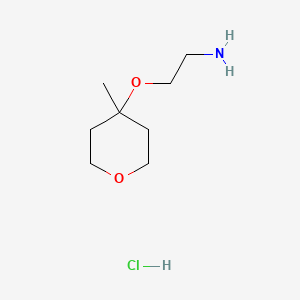

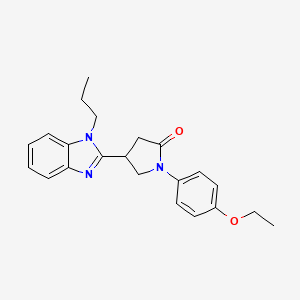

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)